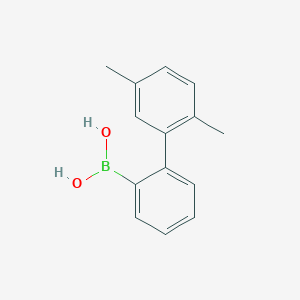
2',5'-Dimethylbiphenyl-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-Dimethylbiphenyl-2-ylboronic acid is an organoboron compound with the molecular formula C14H15BO2. It is a derivative of biphenyl, where the boronic acid group is attached to the second carbon of one phenyl ring, and two methyl groups are attached to the second and fifth carbons of the other phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethylbiphenyl-2-ylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2’,5’-Dimethylbiphenyl-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2’,5’-Dimethylbiphenyl-2-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2’,5’-Dimethylbiphenyl-2-ylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用机制
The mechanism of action of 2’,5’-Dimethylbiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product by reductive elimination, regenerating the palladium catalyst for further cycles.
相似化合物的比较
2’,5’-Dimethylbiphenyl-2-ylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura coupling, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds serve as aryl donors in cross-coupling reactions, 2’,5’-Dimethylbiphenyl-2-ylboronic acid offers unique advantages:
Steric Effects: The presence of methyl groups can influence the reactivity and selectivity of the coupling reaction.
Electronic Effects: The electronic properties of the biphenyl system can affect the reaction conditions and outcomes.
List of Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
属性
分子式 |
C14H15BO2 |
|---|---|
分子量 |
226.08 g/mol |
IUPAC 名称 |
[2-(2,5-dimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15(16)17/h3-9,16-17H,1-2H3 |
InChI 键 |
JZLIJDPZVTVSGZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=C(C=CC(=C2)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


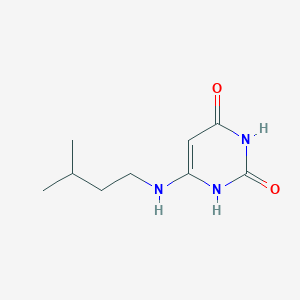
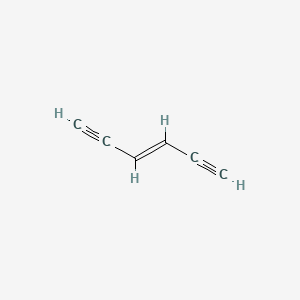

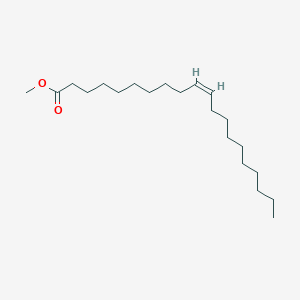
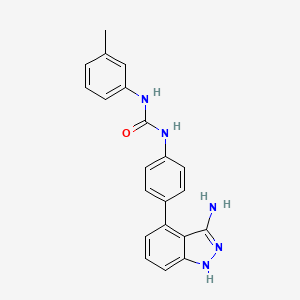

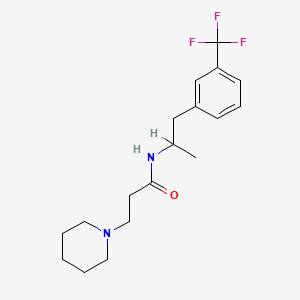
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
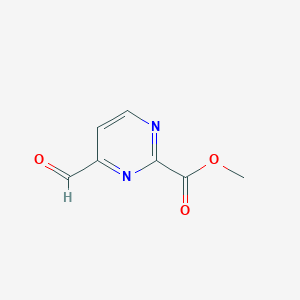

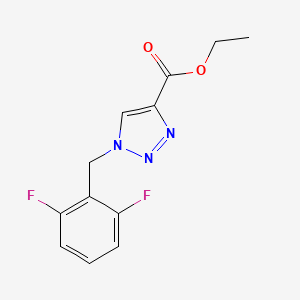
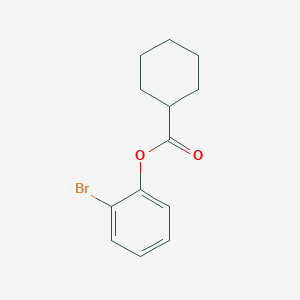
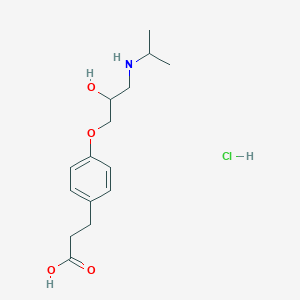
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
